N~1~-ALLYL-2-{[5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-ALLYL-2-{[5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound featuring a pyrazole and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-2-{[5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves multiple steps. One common approach is a multi-component reaction involving 3-methylpyrazole, formaldehyde, and acetamide under specific conditions. The reaction typically occurs at temperatures ranging from 140 to 160°C without the use of solvents. The reaction time varies between 3 to 10 hours, and the purification is achieved by distillation under vacuum .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pressure control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N~1~-ALLYL-2-{[5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-ALLYL-2-{[5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-{[5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((3-Methyl-1H-pyrazol-1-yl)methyl)acetamide
- N-((5-Methyl-1H-pyrazol-1-yl)methyl)acetamide
Uniqueness
N~1~-ALLYL-2-{[5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of pyrazole and triazole moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[5-[(5-methylpyrazol-1-yl)methyl]-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2S/c1-3-7-18-16(24)12-26-17-21-20-15(11-23-13(2)6-8-19-23)22(17)10-14-5-4-9-25-14/h3,6,8,14H,1,4-5,7,9-12H2,2H3,(H,18,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGLJBPHIGCPGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=NN=C(N2CC3CCCO3)SCC(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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